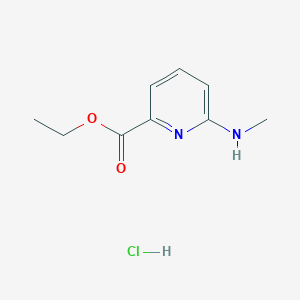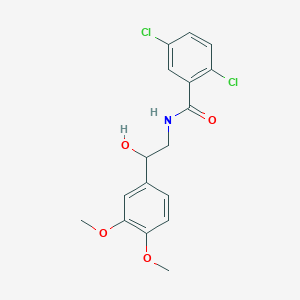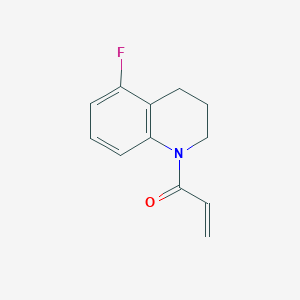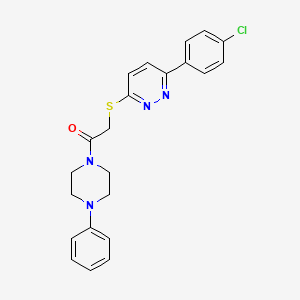
2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(4-Chlorophenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in treating cancer and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study conducted by Kamiński, Wiklik, and Obniska (2015) synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant activity. These derivatives were designed as analogs of anticonvulsant active pyrrolidine-2,5-diones, with modifications in their heterocyclic core. Some derivatives showed significant activity in the maximal electroshock (MES) seizure model, indicating their potential in treating epilepsy, particularly therapy-resistant epilepsy (Kamiński, Wiklik, & Obniska, 2015).
Anticancer and Antiangiogenic Agents
Kamble et al. (2015) investigated a series of new pyridazinone derivatives for their inhibitory effects on various human cancer cell lines. Two compounds, in particular, showed promising anticancer and antiangiogenic properties, indicating potential therapeutic applications in cancer treatment (Kamble et al., 2015).
Antiviral Activity
Attaby, Elghandour, Ali, and Ibrahem (2006) studied the antiviral activity of certain pyridazine derivatives. These compounds were evaluated for their cytotoxicity and effectiveness against viruses like HSV1 and HAV-MBB, showing the potential of pyridazine derivatives in antiviral therapies (Attaby et al., 2006).
Antimicrobial Action
Patel and Maru (2017) synthesized pryrazolo-pyridazine derivatives and assessed their antimicrobial activities against various strains. Some compounds exhibited significant antibacterial and antifungal actions, highlighting the potential of these derivatives in developing new antimicrobial agents (Patel & Maru, 2017).
CCR1 Antagonists
Pennell et al. (2013) identified a novel series of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold. These compounds demonstrated potential in modulating immune responses, suggesting applications in treating conditions involving the CCR1 receptor (Pennell et al., 2013).
Antioxidants for Base Oil
Nessim (2017) explored Pyridazinone derivatives for their potential as antioxidants in base oil improvement. These compounds were tested for their efficacy in enhancing the stability and performance of base oils, indicating their utility in industrial applications (Nessim, 2017).
Eigenschaften
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS/c23-18-8-6-17(7-9-18)20-10-11-21(25-24-20)29-16-22(28)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISIXAZDNKBILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]oxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide](/img/structure/B2431111.png)
![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2431112.png)



![2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2431119.png)
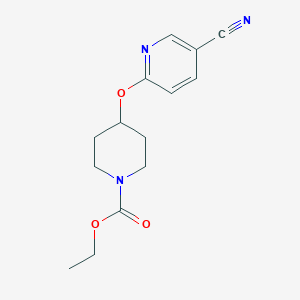
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2431122.png)
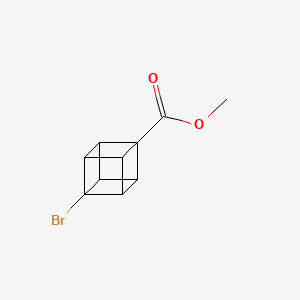
![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)
